4-((4-((1-(((2,4-Dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonic acid
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Overview
Description
4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid is a complex organic compound with the molecular formula C24H23N5O7S and a molecular weight of 525.53 g/mol . This compound is characterized by its azo groups and sulfonic acid functionality, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenolic or aromatic amines to form azo compounds.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation Products: Quinones and sulfonated quinones.
Reduction Products: Aromatic amines and sulfonated amines.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo groups can undergo redox reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid
- 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid
Uniqueness
The uniqueness of 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid lies in its dual azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing properties and chemical stability .
Properties
CAS No. |
60143-55-7 |
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Molecular Formula |
C24H23N5O7S |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
4-[[4-[[1-(2,4-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H23N5O7S/c1-15(30)23(24(31)25-21-13-10-19(35-2)14-22(21)36-3)29-28-17-6-4-16(5-7-17)26-27-18-8-11-20(12-9-18)37(32,33)34/h4-14,23H,1-3H3,(H,25,31)(H,32,33,34) |
InChI Key |
UNJKOJFODAGWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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